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Compound of Interest

Fmoc-a-methyl-L-4-
Compound Name:
bromophenylalanine

CAS No.: 1310680-28-4

Cat. No.: B3097417

Get Quote
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As the demand for conformationally constrained therapeutics grows, non-natural amino acids
like Fmoc- a -methyl-L-4-bromophenylalanine (CAS: 1310680-28-4)[1] have become critical
building blocks in solid-phase peptide synthesis (SPPS). The a -methyl group restricts
backbone dihedral angles, strongly inducing 3100r o -helical secondary structures, while the 4-
bromo substitution provides a versatile orthogonal handle for late-stage palladium-catalyzed
cross-coupling.

However, characterizing this molecule requires navigating complex spectroscopic phenomena,
including carbamate rotamers, severe steric hindrance, and unigue isotopic signatures. This
guide provides an authoritative, self-validating framework for the NMR, MS, and IR
characterization of this compound.

Structural Logic & Spectroscopic Causality

To characterize Fmoc- a -methyl-L-4-bromophenylalanine accurately, one must first understand
how its three-dimensional geometry dictates its spectral output.
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o Steric Congestion (A-Strain): The quaternary a -carbon (bearing both a methyl group and the
bulky 4-bromobenzyl side chain) severely restricts rotation around the Ca-Cbond. This
causality forces the two 3 -protons into fixed, distinct magnetic environments, guaranteeing
they will appear as a highly separated, diastereotopic AB system in 1 H-NMR.

o Carbamate Rotamers: The Fmoc protecting group exhibits partial double-bond character at
the carbamate C—N bond. At room temperature, the interconversion between cis and trans
rotamers is slow on the NMR timescale, often resulting in artificial line broadening or peak
duplication that is frequently misdiagnosed as impurity.

« Isotopic Built-in Validation: The presence of a single bromine atom provides a definitive, self-
validating mass spectrometry signature. Bromine exists natively as two stable isotopes ( 79
Br and 81 Br) in a nearly 1:1 ratio, meaning the intact molecular ion must present as a
distinct doublet separated by 2 Da.

Nuclear Magnetic Resonance (NMR) Profiling

The following tables summarize the expected chemical shifts for Fmoc- a -methyl-L-4-
bromophenylalanine in DMSO- d6.

Table 1: Quantitative NMR Assignments
NucleusChemical Shift ( 6 , ppm)Multiplicity / J-
CouplingStructural Assignment & Causality 1
H12.50Broad singletCarboxylic acid (COOH). Highly
solvent/concentration dependent. 1 H7.89, 7.65,
7.41, 7.33Doublets & TripletsFmoc aromatic protons
(8H). Standard fluorenyl splitting pattern. 1 H7.45,
7.10Doublets ( J=8.2 Hz)4-Bromophenyl protons
(4H). AA'BB' system characteristic of para-
substitution. 1 H6.80Broad singletCarbamate NH.
Broadened by quadrupolar relaxation and rotameric
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exchange. 1 H4.15 - 4.25MultipletFmoc CH2and CH .
Often overlaps due to restricted rotation. 1 H3.20,
3.05Doublets ( J=13.5 Hz)Diastereotopic  CH2.
Splitting caused by the chiral, sterically hindered « -
center. 1 H1.40Singlet a -methyl group. Upfield shift
due to shielding. 13 C174.5,
155.2SingletsCarbonyls: Carboxylic acid (174.5) and
Carbamate (155.2). 13 C119.5SingletAromatic C-Br
carbon. Heavily shielded by the heavy atom effect.
13 C59.8SingletQuaternary o -carbon. Deshielded
relative to standard amino acids due to methyl
substitution.

Mass Spectrometry (MS) & Degradation Sighatures

Electrospray lonization (ESI) is the standard for Fmoc-amino acids. Because Fmoc groups are
highly surface-active, they ionize well, but they are also prone to forming sodium adducts. To
enhance sensitivity and suppress these adducts, Paired lon Electrospray lonization (PIESI) can
be utilized[2].

Furthermore, researchers must be vigilant regarding storage-induced degradation. Exposure to
air and trace metals can convert the Fmoc group into Fmoc-ene (-2 Da) or Fmoc-epoxide (+14
Da) impurities[3]. High-resolution LC-MS is mandatory to differentiate these from the target

mass.

Table 2: High-Resolution Mass Spectrometry (HRMS)
Signhatures
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lon Species Formula Exact Mass ( m/z) Diagnostic Value
[C25H2279BrNO4 . .
[M+H]+ (79 Br) 480.080 Primary intact mass.
+H]+
Must appear at
[C25H2281BrNO4 ~100% relative
[M+H]+ (81 Br) 482.078
+H]+ abundance to the 480
peak.
Common adduct;
[M+Na]+ [C25H22BrNO4+Na]+  502.06 / 504.06 minimized if PIESI is

employed[2].

Fmoc-ene Impurity

[C25H20BrNO4+H]+

478.06 / 480.06

Degradation product;
indicates poor storage

conditions[3].

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically

differentiating the two distinct carbonyl environments.

ble 3: IR Vibrational Mod

Functional Group

Wavenumber (cm-1) Mode .
Assignment
~3320 N-H Stretch Carbamate secondary amine.
Carboxylic acid carbonyl
~1715 C=0 Stretch )
(hydrogen-bonded dimer).
~1690 C=0 Stretch Fmoc carbamate carbonyl.
~1070 C-Br Stretch Aryl bromide bond.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols utilize built-in causality checks to validate the

structural identity of Fmoc- a -methyl-L-4-bromophenylalanine.
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Protocol A: Variable-Temperature (VT) NMR for Rotamer
Resolution

Purpose: To distinguish true structural impurities from baseline broadening caused by Fmoc

carbamate rotamers.

Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO- d6.

Baseline Acquisition: Acquire a standard 1 H-NMR spectrum at 298 K. Identify any severe
line broadening in the Fmoc CH2/ CH region (4.1-4.5 ppm).

Thermal Equilibration: Increase the NMR probe temperature to 330 K. Allow exactly 5
minutes for the sample to reach thermal equilibrium.

Validation: Re-acquire the spectrum. The kinetic energy at 330 K overcomes the rotational
barrier of the C—N bond. If the broad signals coalesce into sharp, well-defined multiplets, the
sample is structurally homogeneous. If extra peaks remain, they are true impurities.

Protocol B: High-Resolution LC-MS Integrity Check

Purpose: To confirm the isotopic signature and screen for Fmoc-ene/epoxide degradation.

Sample Prep: Prepare a 1 pg/mL solution in LC-MS grade Acetonitrile/Water (50:50, v/v) with
0.1% Formic Acid. Crucial: Use metal-free vials to prevent iron-catalyzed Fmoc
degradation[3].

Chromatography: Inject 2 pL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 pm).
Run a gradient of 5% to 95% Acetonitrile over 5 minutes.

Mass Detection: Operate in Positive ESI mode.

Validation: Extract the ion chromatograms for m/z 480.08 and 482.08. The system is
validated if the peaks co-elute perfectly with an intensity ratio of 1:1 ( £5% ).

Spectroscopic Workflow Diagram
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Fig 1: Self-validating spectroscopic workflow for Fmoc- a -methyl-L-4-bromophenylalanine
characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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